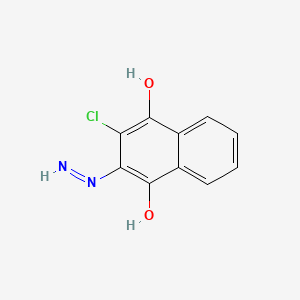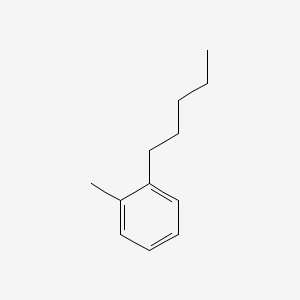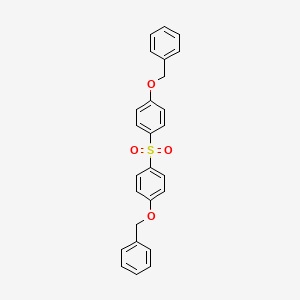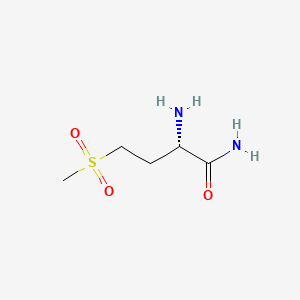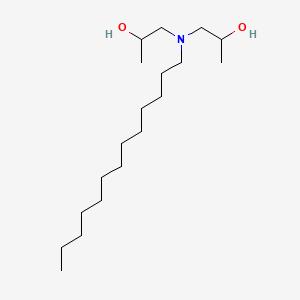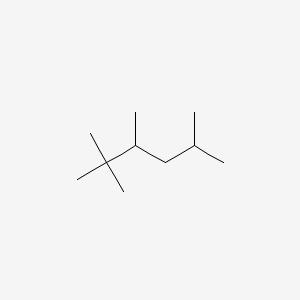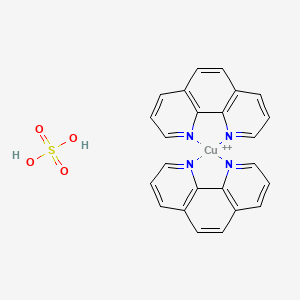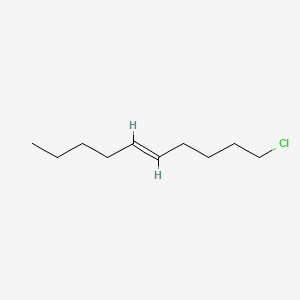
5-Decene, 1-chloro-, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decene, 1-chloro-, (5Z)-: is an organic compound with the molecular formula C10H19Cl . It is a chlorinated derivative of decene, specifically a positional isomer where the chlorine atom is attached to the first carbon of the decene chain, and the double bond is in the Z-configuration at the fifth carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decene, 1-chloro-, (5Z)- typically involves the chlorination of 5-decene. This can be achieved through the addition of chlorine gas to 5-decene under controlled conditions to ensure the formation of the Z-isomer. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 5-Decene, 1-chloro-, (5Z)- can be achieved through catalytic chlorination processes. These processes often use catalysts such as iron(III) chloride or aluminum chloride to facilitate the chlorination reaction. The reaction conditions are optimized to maximize yield and selectivity for the desired isomer.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Decene, 1-chloro-, (5Z)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in 5-Decene, 1-chloro-, (5Z)- can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives, such as alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition Reactions: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Major Products Formed:
Substitution: 5-Decene-1-ol, 5-Decene-1-amine.
Addition: 1,2-Dibromo-5-decene, 1-Bromo-5-decene.
Oxidation: 5-Decene-1-ol, 5-Decenal, 5-Decenoic acid.
Scientific Research Applications
Chemistry: 5-Decene, 1-chloro-, (5Z)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chlorinated alkenes on biological systems. It can also be used as a model compound to investigate the metabolism and toxicity of chlorinated hydrocarbons.
Medicine: While not directly used as a drug, 5-Decene, 1-chloro-, (5Z)- can be used in medicinal chemistry to develop new pharmaceuticals. Its derivatives may possess biological activity that can be explored for therapeutic applications.
Industry: In the industrial sector, 5-Decene, 1-chloro-, (5Z)- is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also used as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-Decene, 1-chloro-, (5Z)- involves its reactivity as an electrophile due to the presence of the chlorine atom. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The double bond in the compound also allows it to participate in addition reactions, where electrophiles add across the double bond to form new products.
Comparison with Similar Compounds
1-Decene: An unchlorinated analog with a double bond at the first carbon.
5-Decene: A positional isomer with the double bond at the fifth carbon but without the chlorine atom.
1-Chlorodecane: A saturated analog with a chlorine atom at the first carbon but no double bond.
Uniqueness: 5-Decene, 1-chloro-, (5Z)- is unique due to the combination of the chlorine atom and the Z-configuration of the double bond. This specific arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of the chlorine atom makes it more reactive in nucleophilic substitution reactions, while the Z-configuration of the double bond influences its stereochemistry and reactivity in addition reactions.
Properties
CAS No. |
71673-28-4 |
|---|---|
Molecular Formula |
C10H19Cl |
Molecular Weight |
174.71 g/mol |
IUPAC Name |
(E)-1-chlorodec-5-ene |
InChI |
InChI=1S/C10H19Cl/c1-2-3-4-5-6-7-8-9-10-11/h5-6H,2-4,7-10H2,1H3/b6-5+ |
InChI Key |
RTCAJAHYBVGCHJ-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCl |
Canonical SMILES |
CCCCC=CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


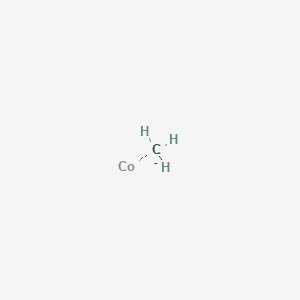
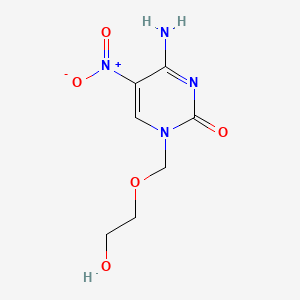
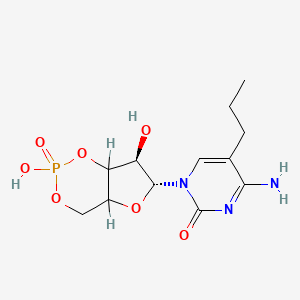

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
